![molecular formula C19H19N3O2 B5867218 3-[4-(diethylamino)phenyl]-2-(4-nitrophenyl)acrylonitrile](/img/structure/B5867218.png)
3-[4-(diethylamino)phenyl]-2-(4-nitrophenyl)acrylonitrile
Overview
Description
3-[4-(diethylamino)phenyl]-2-(4-nitrophenyl)acrylonitrile, also known as DAPN, is a chemical compound that has been used in scientific research for many years. This compound is known for its unique properties, which make it useful in a variety of applications.
Scientific Research Applications
Optical Materials
- Nonlinear Optical Limiting: Thiophene dyes, including a derivative similar to the mentioned compound, have been studied for their potential in optoelectronic devices. These substances show promise in protecting human eyes and optical sensors, as well as stabilizing light sources in optical communications. They demonstrate nonlinear absorption and optical limiting behavior under specific laser excitation, attributed to a two-photon absorption process (Anandan et al., 2018).
Catalytic Activity in Chemical Processes
- Catalysis in Cyclohexene Oxidation: A study on novel iron(II) and cobalt(II) phthalocyanine complexes, synthesized from a derivative of the compound , highlights their use as catalysts in cyclohexene oxidation. These complexes are particularly effective in selectively oxidizing cyclohexene to various products, with one iron(II) phthalocyanine complex showing significant selectivity and minimal destruction of the catalyst (Saka et al., 2013).
Polymerization and Material Science
- Polymerization Processes: The compound has been examined in the context of polymerization, specifically in the development of a universal alkoxyamine for "living" free radical polymerizations. This research is crucial for the controlled polymerization of various vinyl monomers, leading to new possibilities in polymer chemistry (Benoit et al., 1999).
Environmental Applications
- Environmental Contaminant Removal: Research into multipurpose polymeric particles, utilizing acrylonitrile as a core-forming monomer, demonstrates potential environmental applications. These particles can be used for the removal of organic contaminants and as a template for preparing catalysts in chemical reactions (Sahiner et al., 2011).
Medical and Pharmaceutical Research
- Cancer Cell Growth Inhibition: A family of 2-phenylacrylonitriles, related to the compound , has been identified for their ability to inhibit the growth of human cancer cell lines. One compound, in particular, demonstrated selective growth inhibition of an estrogen receptor-positive breast cancer cell line, offering potential leads in cancer treatment (Tarleton et al., 2011).
properties
IUPAC Name |
(E)-3-[4-(diethylamino)phenyl]-2-(4-nitrophenyl)prop-2-enenitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-3-21(4-2)18-9-5-15(6-10-18)13-17(14-20)16-7-11-19(12-8-16)22(23)24/h5-13H,3-4H2,1-2H3/b17-13- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMWFRCAEIRJPOI-LGMDPLHJSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=C(C#N)C2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C(/C#N)\C2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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